molecular formula C4H2Cl2O3S B2586264 2-Chlorofuran-3-sulfonyl chloride CAS No. 2247103-49-5

2-Chlorofuran-3-sulfonyl chloride

Cat. No.: B2586264
CAS No.: 2247103-49-5
M. Wt: 201.02
InChI Key: AQDIOZPWQGEWPH-UHFFFAOYSA-N
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Description

2-Chlorofuran-3-sulfonyl chloride is a heterocyclic sulfonyl chloride compound featuring a chlorinated furan ring substituted with a sulfonyl chloride group at the 3-position. This structure confers unique electrophilic reactivity, making it valuable in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized furan derivatives. Its applications span pharmaceuticals, agrochemicals, and materials science, where precise functionalization of heterocycles is critical.

Properties

IUPAC Name

2-chlorofuran-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2O3S/c5-4-3(1-2-9-4)10(6,7)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDIOZPWQGEWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorofuran-3-sulfonyl chloride typically involves the chlorination of furan derivatives followed by sulfonylation. One common method includes the reaction of 2-chlorofuran with chlorosulfonic acid under controlled conditions to yield this compound . The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and reaction time, leading to higher yields and improved safety . The use of continuous flow reactors also minimizes the risk of thermal runaway, which is a common issue in batch processes.

Chemical Reactions Analysis

Types of Reactions

2-Chlorofuran-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and organometallic compounds. The reactions typically require mild to moderate conditions, such as room temperature to 80°C, and may involve catalysts like palladium or base additives to facilitate the reaction .

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and coupled organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

2-Chlorofuran-3-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorofuran-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, such as amines and alcohols. This reaction leads to the formation of sulfonamide and sulfonate ester bonds, which are key structural motifs in many biologically active compounds .

Comparison with Similar Compounds

Key Differences :

  • Structure : Sulfuryl chloride (CAS 7791-25-5) is a simple, linear molecule (SO₂Cl₂) without a heterocyclic backbone, whereas 2-chlorofuran-3-sulfonyl chloride incorporates a furan ring .
  • Reactivity : Sulfuryl chloride is a potent chlorinating and sulfonating agent, widely used for introducing Cl or SO₂ groups into alkanes and aromatics. In contrast, the furan-based analog likely exhibits regioselective reactivity due to the electron-withdrawing effects of the sulfonyl chloride and chlorine substituents on the aromatic ring .
  • Applications : Sulfuryl chloride is employed in bulk chemical processes (e.g., surfactants), while the furan derivative is specialized for fine chemical synthesis, particularly in medicinal chemistry.
Property Sulfuryl Chloride This compound
Molecular Formula SO₂Cl₂ C₄H₂Cl₂O₃S
CAS No. 7791-25-5 Not provided in evidence
Primary Use Industrial chlorination Organic synthesis intermediate
Stability Moisture-sensitive Likely highly moisture-sensitive

(2-Cyanophenyl)methanesulfonyl Chloride

Key Differences :

  • Electronic Effects: The electron-withdrawing cyano group on the benzene ring enhances electrophilicity at the sulfonyl chloride site, whereas the chlorine on the furan ring may direct reactivity to specific ring positions.
  • Applications : Both compounds serve as sulfonylation agents, but the furan derivative’s heterocyclic structure may enable access to biologically active furan-containing molecules (e.g., antimicrobial agents).
Property (2-Cyanophenyl)methanesulfonyl Chloride This compound
Core Structure Benzene with cyano and sulfonyl groups Chlorinated furan with sulfonyl
Synthetic Flexibility Limited to aryl modifications Enables furan functionalization
Bioactivity Potential Moderate (aryl-based drugs) High (furan motifs in antibiotics)

5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile

Key Differences :

  • Reactivity : The absence of a sulfonyl chloride limits its utility in sulfonylation reactions, but the furan moiety may contribute to π-stacking interactions in drug design.
  • Applications : Primarily explored in materials science or as a scaffold for nitrogen-containing heterocycles, unlike the sulfonyl chloride’s role in covalent bond formation.

Research Findings and Trends

  • Reactivity Trends : Sulfonyl chlorides on electron-deficient aromatic rings (e.g., chlorinated furans) exhibit enhanced electrophilicity compared to benzene analogs, accelerating nucleophilic substitution .
  • Thermal Stability : Furan-based sulfonyl chlorides are typically less stable than their benzene counterparts due to ring strain and higher reactivity, necessitating low-temperature storage .
  • Industrial Relevance: While sulfuryl chloride dominates large-scale processes, this compound is niche, with pilot-scale production noted for research applications .

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